molecular formula C11H8ClN3O3S B2789028 3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 341967-83-7

3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Cat. No. B2789028
CAS RN: 341967-83-7
M. Wt: 297.71
InChI Key: ZRNOUTWLQYDLOK-LHHJGKSTSA-N
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Description

“3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime” is a chemical compound with the molecular formula C11H8ClN3O3S . It is related to the thiazole group of compounds, which are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The nitrobenzenecarbaldehyde and oxime groups are attached to this ring .

Scientific Research Applications

3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has been studied for its potential uses in scientific research. It has been explored as a potential drug for the treatment of certain types of cancer, as well as for its potential use in the development of new materials. Additionally, this compound has been studied for its potential use as an antioxidant, which is a type of molecule that can protect cells from damage caused by reactive oxygen species.

Mechanism of Action

The mechanism of action of 3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases and kinases, which are involved in the regulation of cellular processes. Additionally, this compound may act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, preliminary studies suggest that the compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound may have neuroprotective effects and may be useful for the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime in laboratory experiments has several advantages. The compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, the Mitsunobu reaction used to synthesize this compound is relatively simple and produces high yields. However, the use of this compound in laboratory experiments also has some limitations. The compound is not water soluble and is therefore not suitable for use in aqueous solutions. Additionally, the compound has a low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime are numerous. Further research is needed to determine the compound’s mechanism of action and its potential uses in the treatment of various diseases. Additionally, this compound may be useful in the development of new materials, such as polymers and nanomaterials. Additionally, further research is needed to determine the compound’s potential use as an antioxidant and its potential role in the prevention of oxidative damage to cells. Finally, this compound may be useful in the development of new diagnostic and therapeutic tools, such as biosensors and targeted drug delivery systems.

Synthesis Methods

3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can be synthesized using a method called the “Mitsunobu Reaction”. This method involves the reaction of an aldehyde, such as this compound, with an alcohol in the presence of a strong base, such as sodium hydroxide. The reaction produces an oxime, which is a type of organic compound that contains a carbon-nitrogen double bond. The Mitsunobu reaction is often used to synthesize compounds like this compound because it is relatively simple and produces high yields.

properties

IUPAC Name

(E)-N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-(3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c12-11-13-6-10(19-11)7-18-14-5-8-2-1-3-9(4-8)15(16)17/h1-6H,7H2/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNOUTWLQYDLOK-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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